molecular formula C12H16O B1356607 5-(4-Methoxyphenyl)-1-pentene CAS No. 51125-16-7

5-(4-Methoxyphenyl)-1-pentene

Cat. No. B1356607
CAS RN: 51125-16-7
M. Wt: 176.25 g/mol
InChI Key: QFPRTDCGJORSPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-Methoxyphenyl)-1-pentene has been explored in various studies. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized as potential cytotoxins, showing selective toxicity towards tumor cells . Another study reported the synthesis of 5-methoxy-pentono-1,4-lactones from (R)-2-hydroxy-5-methoxy-3-pentenoic acid, which was obtained through the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids . Additionally, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was determined by single-crystal X-ray diffraction, revealing intermolecular weak hydrogen bonds and π-π stacking interactions . Another study described the crystal structure of benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, which forms a three-dimensional network through various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of compounds structurally similar to 5-(4-Methoxyphenyl)-1-pentene has been investigated. Hydroxyl radical reactions with a curcuminoid antioxidant derivative were studied, showing high reactivity and the formation of different radicals at varying pH levels . The role of the methoxy group in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one was examined, demonstrating that the methoxy group can catalyze proton migrations necessary for cyclization and fragmentation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The study of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed a molecule where the thiadiazol ring is nearly vertical to the phenyl rings, and the compound exhibited fungicidal activity . The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated derivatives with high purity and yields, which are useful in heterocyclic synthesis . Diastereoselective intramolecular meta photocycloaddition of side-chain-substituted 5-(2-methoxyphenyl)pent-1-enes was studied, showing that the diastereoselectivity is influenced by steric interactions and does not involve hydrogen bonding .

Scientific Research Applications

1. Use in Stereoselective Synthesis

The compound plays a crucial role in the stereoselective synthesis of complex molecules. For instance, Ono et al. (2004) demonstrated its use in the stereoselective conversion of hydroxy-pentenoates, aiding in the chiral synthesis of (-)-anisomycin, a key molecule in medicinal chemistry (Ono, Tanikawa, Suzuki, & Akita, 2004).

2. Role in Radical Cyclization Reactions

Martínez and Newcomb (2006) studied the rate constants for anilidyl radical cyclization reactions, where derivatives of 5-(4-Methoxyphenyl)-1-pentene acted as electrophilic reactants. This research contributes to a deeper understanding of radical-based synthetic processes (Martínez & Newcomb, 2006).

3. Synthesis and Characterization of Unsymmetrical Bis-Aryl Derivatives

Khalid et al. (2020) explored the synthesis of unsymmetrical mono-carbonyl curcuminoids, involving derivatives of 5-(4-Methoxyphenyl)-1-pentene. This research is significant for the development of compounds with potential applications in various fields, including pharmaceuticals (Khalid et al., 2020).

4. Applications in Nonlinear Optical Materials

Shettigar et al. (2006) reported the synthesis of bis-chalcone derivatives, including 5-(4-Methoxyphenyl)-1-pentene, and their application in nonlinear optics. These materials showed promising properties for use in photonics and optoelectronics (Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006).

5. Influence in Electrophile-Induced Cyclization

Bravo and Castillón (2001) utilized 5-(4-Methoxyphenyl)-1-pentene derivatives in electrophile-induced cyclization processes. This study provides insights into the mechanisms of cyclization reactions, which are fundamental in synthetic organic chemistry (Bravo & Castillón, 2001).

6. Role in Photophysics and Spectroscopy

Pillsbury and Zwier (2009) investigated the single-conformation spectroscopy of 5-phenyl-1-pentene, a related compound, to understand its photophysical behavior. This research is crucial for developing materials with specific light-absorbing properties (Pillsbury & Zwier, 2009).

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-1-pentene is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models . The enzyme is involved in the metabolism of linoleic acid and arachidonic acid, making it a key target for pharmacological research .

Mode of Action

5-(4-Methoxyphenyl)-1-pentene interacts with ALOX15 in a substrate-specific manner, leading to the inhibition of the enzyme’s catalytic activity . This interaction is thought to be allosteric, meaning that the compound binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and thus its activity . The exact molecular basis for this allosteric inhibition remains unclear .

Biochemical Pathways

The inhibition of ALOX15 by 5-(4-Methoxyphenyl)-1-pentene affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15 and are involved in various physiological processes, including inflammation and cancer progression . By inhibiting ALOX15, the compound can potentially alter these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 5-(4-Methoxyphenyl)-1-pentene’s action primarily involve the inhibition of ALOX15 and the subsequent alteration of linoleic acid and arachidonic acid metabolism . This can potentially lead to changes in the physiological processes regulated by these fatty acids, such as inflammation and cancer progression .

Safety and Hazards

The safety and hazards associated with “5-(4-Methoxyphenyl)-1-pentene” would depend on its exact molecular structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for “5-(4-Methoxyphenyl)-1-pentene” would depend on its properties and potential applications. This could include further studies into its synthesis, reactivity, and potential uses .

properties

IUPAC Name

1-methoxy-4-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRTDCGJORSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539234
Record name 1-Methoxy-4-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1-pentene

CAS RN

51125-16-7
Record name 1-Methoxy-4-(4-penten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51125-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared as in Example 35a using 4-methoxyphenethyl magnesium bromide prepared from 4-methoxyphenethyl bromide and magnesium turnings. The crude oil isolated after work-up was distilled to give the title compound (b.p. 65° C., 0.3 mm.Hg), as a colourless oil.
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Synthesis routes and methods II

Procedure details

A solution containing 4-methoxyphenethyl magnesium iodide (prepared from 60 g, 0.23 mol of 4-methoxyphenethyl iodide and excess magnesium turnings) in anhydrous tetrahydrofuran (200 ml) at 0° C. under a nitrogen atmosphere was treated with 3-bromoprop-1-ene (46.7 g, 0.33 mol) and then stirred at room temperature for 14 hours. The resulting solution was washed with saturated aqueous ammonium chloride solution (3×100 ml) and the aqueous washings were back extracted with dichloromethane (3×100 ml). The tetrahydrofuran and dichloromethane solutions were combined, washed with aqueous sodium thiosulphate solution, dried (MgSO4) and the solvent was evaporated off under reduced pressure to yield an oil which was distilled to yield 5-(4-methoxyphenyl)pent-1-ene as a pale yellow oil (b.p. 65° C., 0.3 mm. Hg) having the following structural characteristics:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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